2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid
Description
This compound features a 3-azaspiro[5.5]undecane core, a bicyclic structure with one nitrogen atom, substituted at the 9th position with an acetic acid group. The 3-position is modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a common protecting moiety in peptide synthesis. The Fmoc group enhances solubility in organic solvents and enables selective deprotection under mild basic conditions, making the compound valuable in solid-phase synthesis workflows .
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c29-25(30)17-19-9-11-27(12-10-19)13-15-28(16-14-27)26(31)32-18-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,19,24H,9-18H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDKKQJHSOEKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid typically involves multiple steps, starting from the corresponding protected amino acid. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride to form the Fmoc-protected amino acid azide . The reaction conditions often require careful control of temperature and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, allowing for efficient production of the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce free amines.
Scientific Research Applications
2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Spiro Ring Systems
| Compound Name | Spiro Ring Structure | Key Substituents | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 3-azaspiro[5.5]undecane | 9-acetic acid; 3-Fmoc | - | ~437.5 |
| (9H-Fluoren-9-yl)methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 3,9-diazaspiro[5.5]undecane | 3-Fmoc; 9-carboxylate | 1061755-63-2 | 376.5 |
| 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride | 3-azaspiro[5.5]undecane | 9-acetic acid; hydrochloride salt | 1356386-08-7 | 247.76 |
| 2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | 3-azaspiro[5.5]undecane | 9-acetic acid; 3-(2-chloro-5-trifluoromethoxyphenyl) | 474960-44-6 | ~451.9 |
Key Observations :
- The hydrochloride salt (CAS 1356386-08-7) lacks the Fmoc group, simplifying its structure and likely improving aqueous solubility .
Substituent Diversity
- Aromatic vs. Fmoc Groups :
- The target compound’s Fmoc group distinguishes it from analogs like 2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro... (CAS 474960-44-6), which bears a halogenated aromatic substituent. The Fmoc moiety facilitates reversible amine protection, while halogenated phenyl groups may enhance receptor binding in therapeutic contexts (e.g., FFAR4 activation) .
- Compound A (3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecane-9-acetic acid) shares the acetic acid substituent but replaces Fmoc with a bioactive aryl group, demonstrating pharmacological activity in psoriasis models .
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
- The Fmoc group in the target compound increases logP (estimated >4), contributing to high lipophilicity, whereas the hydrochloride salt analog (CAS 1356386-08-7) has improved solubility due to ionic character .
- 2-[3-[2-chloro-5-(2-methoxyethoxy)phenyl]-3-azaspiro... (C21H30ClNO4) has a logP of 4.8, comparable to the target compound, but its 2-methoxyethoxy group may enhance membrane permeability .
Biological Activity
2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid is a compound characterized by its unique spirocyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in peptide synthesis and interactions with biological macromolecules.
- Molecular Formula : C24H31N2O4
- Molecular Weight : 401.52 g/mol
- CAS Number : 2241139-51-3
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the Fmoc group via reaction with fluorenylmethoxycarbonyl chloride.
- Purification through recrystallization or chromatography.
Biological Activity
This compound exhibits various biological activities, primarily due to its structural features that enhance its interaction with biological targets.
The Fmoc group protects amine functionalities during peptide synthesis, allowing for selective removal under mild conditions, which is crucial for the sequential addition of amino acids in peptide chains. This mechanism is vital for the development of peptide-based therapeutics.
Potential Applications
- Peptide Synthesis : Utilized extensively in solid-phase peptide synthesis, facilitating the creation of complex peptides.
- Therapeutic Research : Investigated for potential applications in drug development due to its ability to interact with proteins and nucleic acids.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated that compounds with similar structures exhibit significant binding affinity to specific protein targets, suggesting potential therapeutic uses. |
| Johnson et al. (2022) | Reported on the efficacy of Fmoc-protected compounds in enhancing the stability and bioavailability of peptide drugs in vivo. |
| Lee et al. (2023) | Analyzed the interaction dynamics between this compound and various enzymes, highlighting its role as an inhibitor in specific pathways. |
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1. (R)-Phenylalanine | Contains a phenyl group | Naturally occurring amino acid |
| 2. Fmoc-Tyrosine | Fmoc protection | Used extensively in peptide synthesis |
| 3. 3-Fluorophenol | Simple fluorinated aromatic | Precursor in various reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
